molecular formula C11H12BrClOS B14038653 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14038653
M. Wt: 307.63 g/mol
InChI Key: BTGSJTOXXOEFLO-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Addition Reactions: The chloropropanone moiety can participate in addition reactions with various nucleophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor to drug candidates.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:

    1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the bromomethyl and methylthio groups.

    1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one: This compound has a similar structure but differs in the position of the chloropropanone group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to different reactivity and applications compared to its analogs.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(7-12)6-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3

InChI Key

BTGSJTOXXOEFLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CBr)C(=O)CCCl

Origin of Product

United States

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